molecular formula C16H20ClNO B7521379 N-[2-(3-chlorophenyl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide

N-[2-(3-chlorophenyl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B7521379
M. Wt: 277.79 g/mol
InChI Key: UYAUOZGGDXWUDL-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)ethyl]bicyclo[221]heptane-2-carboxamide is a compound that belongs to the class of bicyclic amides This compound features a bicyclo[221]heptane core, which is a common structural motif in organic chemistry due to its rigidity and unique three-dimensional shape

Properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO/c17-14-3-1-2-11(9-14)6-7-18-16(19)15-10-12-4-5-13(15)8-12/h1-3,9,12-13,15H,4-8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAUOZGGDXWUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)NCCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. This reaction is often catalyzed by Lewis acids and can be performed under mild conditions to yield the bicyclo[2.2.1]heptane scaffold .

Another approach involves the formal [4+2] cycloaddition reaction enabled by organocatalysis. This method allows for the enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Diels-Alder reaction is particularly favored due to its scalability and efficiency. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(3-chlorophenyl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. The compound is known to act as an antagonist of the CXCR2 receptor, which is a G-protein coupled receptor involved in various inflammatory and cancer-related pathways . By binding to this receptor, the compound inhibits the signaling pathways mediated by CXCR2, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-[2-(3-chlorophenyl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potent activity as a CXCR2 antagonist, making it a valuable compound in medicinal chemistry and drug development.

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